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Compound of Interest

Compound Name:
Benzyl 3-chloro-4-

hydroxybenzoate

CAS No.: 85303-64-6

Cat. No.: B14421568

Get Quote

Executive Summary
Benzyl 3-chloro-4-hydroxybenzoate is a lipophilic ester derivative of the chlorophenolic

class.[1] Structurally, it modifies the scaffold of the common preservative Benzyl Paraben (CAS

94-18-8) by introducing a chlorine atom at the meta position relative to the ester group (ortho to

the hydroxyl).[1]

This modification significantly alters the solid-state behavior by introducing halogen bonding

capabilities and increasing the acidity of the phenolic hydroxyl group. This guide outlines the

rigorous protocol for growing single crystals, collecting X-ray diffraction data, and analyzing the

supramolecular architecture, specifically focusing on the competition between classical

Hydrogen Bonding (HB) and Halogen Bonding (XB).

Chemical Context & Synthesis Origin
High-quality crystals require high-purity feedstock.[1] The presence of the 3-chloro substituent

introduces specific purification challenges due to potential isomer by-products.[1]
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Target Compound: Benzyl 3-chloro-4-hydroxybenzoate[1]

Core Scaffold: Benzoate Ester[1]

Key Substituents: 3-Chloro (electron-withdrawing, lipophilic), 4-Hydroxy (H-bond donor),

Benzyl ester (flexible linker, pi-stacking capability).[1]

Synthesis Pathway for Crystallographic Purity
To ensure a single polymorph during crystallization, the compound is typically synthesized via

direct esterification or nucleophilic substitution, followed by rigorous recrystallization.

Precursor: 3-Chloro-4-hydroxybenzoic acid (CAS 3964-58-7).[1][2]

Reagent: Benzyl chloride (in the presence of base) or Benzyl alcohol (acid-catalyzed).[1]

Critical Impurity: Unreacted benzyl chloride or dimerized acid species must be removed, as

they disrupt the lattice formation.

Experimental Protocol: Crystal Growth
The introduction of the chlorine atom lowers the solubility in polar protic solvents compared to

the non-chlorinated analog. The following solvent systems are prioritized to yield diffraction-

quality prisms.

Solvent Screening Matrix
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Solvent System Method Target Interaction
Outcome
Prediction

Ethanol/Water (80:20) Slow Evaporation H-Bond dominant
Plates/Needles

(Hydrate potential)

Chloroform/Hexane Vapor Diffusion Halogen/Pi dominant

Blocky Prisms

(Preferred for

SCXRD)

Acetone Slow Cooling Dipole-Dipole
Large aggregates

(Good for PXRD)

Toluene Slow Evaporation Pi-Stacking Solvates possible

Crystallization Workflow
Step 1: Saturation. Dissolve 50 mg of Benzyl 3-chloro-4-hydroxybenzoate in 2 mL of

Chloroform at 40°C. Filter through a 0.45 µm PTFE syringe filter to remove nucleation sites.[1]

Step 2: Diffusion. Place the vial inside a larger jar containing 10 mL of Hexane (antisolvent).

Seal the outer jar. Step 3: Growth. Allow to stand undisturbed at 20°C for 7-14 days. The

hexane vapors will slowly diffuse into the chloroform, lowering solubility and promoting

controlled nucleation.

Structural Determination & Data Collection
Once a single crystal (approx. 0.2 x 0.2 x 0.1 mm) is isolated, the following data collection

strategy is mandatory to resolve the chlorine position and hydrogen atom coordinates.

Single Crystal XRD (SCXRD) Parameters
Radiation Source: Mo-Kα (λ = 0.71073 Å) is preferred over Cu-Kα to minimize absorption

effects from the Chlorine atom.[1]

Temperature: 100 K (Cryostream). Low temperature is critical to reduce thermal motion of

the flexible benzyl tail and the terminal hydroxyl group.

Resolution: Data must be collected to at least 0.8 Å resolution to accurately model the

electron density of the C-Cl bond.
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Refinement Strategy (SHELXL)
Space Group Determination: Expect Monoclinic (

) or Orthorhombic (

), common for planar benzoate esters.

Disorder Check: The benzyl ring is conformationally flexible. Check for rotational disorder

around the

bond.[1]

Chlorine Occupancy: If synthesized from a mixture, verify Cl occupancy is 100% and not a

solid solution with the non-chlorinated paraben.

Predictive Structural Analysis
Based on the crystallographic behavior of Benzyl 4-hydroxybenzoate and 3-chloro-4-

hydroxybenzoic acid, the crystal structure of the title compound will be governed by three

competing interactions.

Molecular Conformation
The molecule consists of two aromatic rings linked by an ester group.

Torsion Angle (

): The

torsion is expected to be near 180° (trans-planar) to maximize conjugation.[1]

Torsion Angle (

): The

torsion often adopts a gauche or anti conformation (approx. 70-90°) to minimize steric clash,
resulting in an "L-shaped" or "bent" molecular geometry.[1]

The "Chlorine Effect" on Packing
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Unlike Benzyl Paraben, which relies solely on

hydrogen bonds, the 3-chloro derivative introduces Halogen Bonding.[1]

Primary Motif (H-Bonding): The phenolic

will donate to the carbonyl oxygen (

) of a neighboring molecule, forming centrosymmetric dimers (

motif) or infinite

chains.

Prediction: The increased acidity of the OH (due to ortho-Cl) will shorten this H-bond

distance (

).[1]

Secondary Motif (Cl interactions):

Type I Contact:

contacts where

.

Type II Contact:

(Halogen bond).[1] The electrophilic "sigma-hole" on the Chlorine atom may interact with
the nucleophilic carbonyl oxygen or the pi-system of the benzyl ring.[1]

Graphviz: Interaction Hierarchy
The following diagram illustrates the hierarchical assembly of the crystal lattice.
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Caption: Hierarchical supramolecular assembly from monomer to 3D lattice, highlighting the

competition between Hydrogen Bonding (H-Bond) and Halogen Bonding (XB).

Quantitative Analysis Standards
Researchers must tabulate the following parameters to validate the structure. The "Expected

Range" is derived from the statistical analysis of analog structures in the CSD.

Table 1: Crystallographic Data Targets
Parameter Description Expected Range Significance

Space Group Symmetry of unit cell or

Centrosymmetry

favors dimer

formation.[1][2]

Z'
Molecules per

asymmetric unit
1 (most likely) or 2

Z' > 1 indicates

conformational

polymorphism.

Density (

)
Calculated density 1.35 - 1.45 g/cm³

Higher than Benzyl

Paraben (1.28 g/cm³)

due to Cl mass.[1]

R-Factor (

)
Quality of fit < 5.0%

Essential for

publication quality.

Table 2: Key Interaction Geometries
Interaction Atoms involved Distance (Å) Angle (°)

Hydrogen Bond
1.80 - 2.00 (

)
160 - 178

Halogen Bond 2.90 - 3.20 150 - 180

Pi-Stacking (Ring Centroids) 3.60 - 3.90 Parallel displacement

Implications for Drug Development
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Understanding this structure is not merely academic; it dictates the material properties of the

API/Excipient.

Solubility Profile: The "Chlorine Effect" increases lipophilicity (LogP) but the strong crystal

lattice energy (driven by H-bonds + Halogen bonds) may reduce dissolution rates compared

to non-chlorinated analogs.

Tabletability: Layered structures (2D sheets) typically exhibit better compressibility (plastic

deformation) than herringbone structures (elastic deformation). If the analysis reveals a "slip

plane" stabilized by weak Cl...Cl interactions, tabletability will be superior.

Stability: The 3-Cl substituent blocks the ortho-position, potentially increasing chemical

stability against hydrolysis compared to Benzyl Paraben.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 10 / 10 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14421568?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

